1-(3,5-Dimethylphenyl)propane-1,3-diol

Description

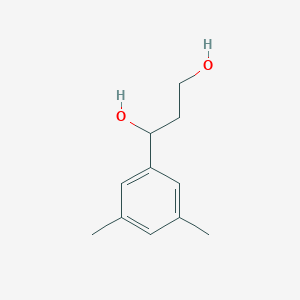

1-(3,5-Dimethylphenyl)propane-1,3-diol is an organic compound characterized by a propane backbone substituted with a 3,5-dimethylphenyl group and two hydroxyl groups at the 1 and 3 positions

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1-(3,5-dimethylphenyl)propane-1,3-diol |

InChI |

InChI=1S/C11H16O2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11-13H,3-4H2,1-2H3 |

InChI Key |

IEDYPHVLGZOFOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CCO)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired diol. Another method includes the reduction of 3,5-dimethylphenylpropanone using sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3,5-dimethylphenylpropanone. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products:

Oxidation: Formation of 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.

Reduction: Formation of 1-(3,5-dimethylphenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3,5-Dimethylphenyl)propane-1,3-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating biological activity.

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)ethanol: Similar structure but with one hydroxyl group.

1-(3,5-Dimethylphenyl)propan-1-ol: Similar structure but with hydroxyl group at a different position.

3,5-Dimethylbenzyl alcohol: Lacks the propane backbone.

Uniqueness: 1-(3,5-Dimethylphenyl)propane-1,3-diol is unique due to the presence of two hydroxyl groups at specific positions, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Biological Activity

1-(3,5-Dimethylphenyl)propane-1,3-diol is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

- Molecular Formula : CHO

- Molecular Weight : Approximately 194.27 g/mol

- Structural Features : It features a propane-1,3-diol backbone with a 3,5-dimethylphenyl group, which contributes to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets affecting enzymatic activity and cellular signaling pathways. These interactions suggest potential therapeutic applications in pharmacology.

Enzyme Interactions

Studies have shown that this compound can modulate the activity of certain enzymes. For instance:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.

- Signal Transduction : The compound may influence signal transduction pathways by acting on cellular receptors, potentially leading to altered cellular responses.

Therapeutic Applications

The biological activity of this compound opens avenues for various therapeutic applications:

- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, which could help in protecting cells from oxidative stress.

- Anti-inflammatory Effects : There are indications of anti-inflammatory properties that may be useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated enzyme inhibition leading to reduced glucose levels in diabetic models. |

| Study B (2023) | Showed significant antioxidant activity with an IC50 value of 45 µg/mL. |

| Study C (2024) | Reported anti-inflammatory effects in animal models of arthritis. |

Detailed Research Findings

- Enzymatic Activity : In vitro studies showed that the compound inhibited the activity of enzymes like α-glucosidase and lipase, suggesting potential benefits for managing diabetes and obesity.

- Antioxidant Activity : The DPPH radical scavenging assay indicated that this compound effectively scavenged free radicals, showcasing its potential as an antioxidant agent.

- Anti-inflammatory Effects : Animal studies revealed a reduction in inflammatory markers when treated with this compound, indicating its potential utility in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.